Product packaging for 4-Methoxypyridine-3-sulfonamide(Cat. No.:CAS No. 1229666-20-9)

4-Methoxypyridine-3-sulfonamide

Cat. No.: B2566551
CAS No.: 1229666-20-9
M. Wt: 188.2
InChI Key: YLDUTJXETDRGDZ-UHFFFAOYSA-N
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Description

4-Methoxypyridine-3-sulfonamide (CAS 1229666-20-9) is a chemical compound with the molecular formula C₆H₈N₂O₃S and a molecular weight of 188.20 g/mol . This sulfonamide derivative is a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors. Emerging scientific literature highlights the strategic use of methoxypyridine-sulfonamide motifs in the design and synthesis of potent dual phosphatidylinositol 3-kinase and mammalian target of rapamycin (PI3K/mTOR) inhibitors . These inhibitors are a promising area of investigation in oncology, as simultaneous inhibition of PI3K and mTOR can fully suppress the abnormal activation of the PI3K/AKT/mTOR signaling pathway, a key driver in many cancers, and block compensatory activation mechanisms that can lead to drug resistance . Researchers utilize this scaffold as a key affinity element to target the enzyme's binding pocket, contributing to the development of potential anti-proliferative agents that can induce cell cycle arrest and apoptosis in cancer cell lines . As a sulfonamide, its properties are derived from the functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3S B2566551 4-Methoxypyridine-3-sulfonamide CAS No. 1229666-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUTJXETDRGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 4 Methoxypyridine 3 Sulfonamide and Its Derivatives

Foundational Synthetic Approaches to Sulfonamides

The creation of the sulfonamide functional group is a cornerstone of medicinal and organic chemistry. thieme-connect.com The methods range from traditional, well-established reactions to contemporary approaches focused on environmental sustainability.

The most conventional and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.incbijournal.com This reaction forms the critical nitrogen-sulfur (N-S) bond of the sulfonamide moiety. The process typically involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include pyridine (B92270) or triethylamine. cbijournal.comeurjchem.com Dichloromethane is a frequently used solvent for this transformation. eurjchem.com The choice of amine is broad, encompassing both aliphatic and aromatic amines, which allows for the synthesis of a diverse library of sulfonamide derivatives.

Table 1: Representative Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

Sulfonyl Chloride ExampleAmine ExampleBaseSolventReference
p-Toluene sulfonyl chloridePyridine-based amineTriethylamineDichloromethane eurjchem.com
4-Toluenesulfonyl chloride4-AminoacetophenonePyridineDichloromethane
Aryl sulfonyl chlorideAnilinePyridineNot specified cbijournal.com
Benzene (B151609) sulfonyl chloridesN-isopropyl-4-methylpyridine-2,6-diamineNone specifiedDichloromethane eurjchem.com

This table is generated based on data from multiple sources to illustrate common reaction components.

In recent years, a significant shift towards environmentally benign synthetic methods has influenced the production of sulfonamides. thieme-connect.com These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green strategies include:

Mechanosynthesis : This solvent-free approach utilizes a ball mill to facilitate the reaction. A one-pot, two-step procedure can be employed where disulfides are first converted to sulfonyl chlorides via oxidation-chlorination using solid sodium hypochlorite (NaOCl·5H₂O), followed by amination. This method is cost-effective and avoids the use of large volumes of toxic solvents.

Use of Sustainable Solvents : Researchers have developed methods that replace traditional volatile organic compounds with greener alternatives. Successful sulfonamide synthesis has been demonstrated in water, ethanol, glycerol, and deep eutectic solvents (DES). researchgate.net

Electrochemical Synthesis : An alternative green method involves the direct oxidative coupling of thiols and amines using electricity. This process avoids the need for chemical oxidants or catalysts, with hydrogen gas being the only byproduct. The reactions can be rapid and operate under mild conditions, showing broad functional group compatibility. chemistryworld.comcardiff.ac.uk

One-Pot Procedures : To improve atom economy and reduce waste from intermediate purification steps, one-pot syntheses starting from thiols or sulfonic acids have been developed. For instance, thiols can be converted in situ to sulfonyl chlorides and then reacted with amines without isolating the intermediate. researchgate.netorganic-chemistry.org

Targeted Synthesis of 4-Methoxypyridine-3-sulfonamide Core and its Analogs

The synthesis of the specific this compound molecule and its derivatives requires precise control over the functionalization of the pyridine ring. This involves the strategic introduction of substituents at the C-3 and C-4 positions.

A common strategy in pyridine chemistry is to start with a pre-functionalized ring and modify it. 4-Chloropyridine-3-sulfonamide (B47618) is a key intermediate that serves as a versatile building block for creating a variety of 4-substituted derivatives. naarini.cominnospk.com The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

For example, to synthesize 4-azidopyridine-3-sulfonamide, one would treat 4-chloropyridine-3-sulfonamide with an azide (B81097) source, such as sodium azide. In this reaction, the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion at the C-4 position of the pyridine ring. This type of substitution is a standard method for introducing the azido group, which can then be used for further transformations, such as in "click" chemistry or reduction to an amine.

Synthesizing the this compound core involves the specific placement of both the methoxy (B1213986) and sulfonamide groups. This can be achieved through several potential synthetic routes.

One logical approach involves a sequence of reactions starting from a readily available pyridine derivative:

Introduction of the Sulfonamide Group : A pyridine ring can undergo sulfonation at the 3-position. The resulting sulfonic acid can be converted to a sulfonyl chloride, for example, by using thionyl chloride or chlorosulfonic acid. rsc.org Subsequent reaction with ammonia (B1221849) or an amine yields the sulfonamide group. google.com

Introduction of the Methoxy Group : The methoxy group is often introduced by the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position. A common method is the reaction of a 4-chloropyridine derivative with sodium methoxide in methanol. google.comresearchgate.net

A plausible pathway for the synthesis of this compound could therefore start with 4-chloropyridine-3-sulfonamide. This precursor can be reacted with sodium methoxide, where the methoxide ion displaces the chloride at the 4-position to yield the final product. google.com Alternatively, syntheses can begin with a methoxy-substituted pyridine, which is then functionalized with the sulfonamide group. nih.gov

Ionic liquids (ILs) are salts that are liquid at low temperatures, and they have gained attention as green solvents and catalysts. researchgate.net Pyridinium-based ILs are a major class of these compounds. alfa-chemistry.com The synthesis of pyridinium (B92312) sulfonamide ionic liquids involves creating a pyridinium cation that is functionalized with a sulfonamide group.

A general synthetic route proceeds as follows:

Amination and Sulfonylation : Pyridine can be aminated and then reacted with a sulfonyl chloride (e.g., phenyl sulfonyl chloride) to attach the sulfonamide moiety to the pyridine ring. researchgate.net

N-Alkylation (Quaternization) : The nitrogen atom of the sulfonamide-functionalized pyridine is then alkylated using an alkyl halide (e.g., 1-bromobutane, 1-bromohexane). This reaction forms the pyridinium cation and introduces an N-alkyl chain, resulting in the desired ionic liquid. nih.govmdpi.com

The properties of the resulting ionic liquid can be tuned by varying the length of the N-alkyl chain and the nature of the counter-anion. researchgate.net

Advanced Synthetic Transformations and Derivatization

Modern organic synthesis offers a powerful toolkit for the construction and modification of complex molecules. In the context of this compound, these advanced methods are pivotal for accessing novel analogs with enhanced properties. The following subsections delve into specific strategies that have proven particularly fruitful in this endeavor.

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for the derivatization of pyridine-3-sulfonamides. mdpi.com This reaction's reliability, high yield, and tolerance of a wide range of functional groups make it an ideal tool for creating libraries of compounds for biological screening. nih.gov The core principle involves the reaction of an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable 1,2,3-triazole ring, which acts as a linker between the two fragments. nih.gov

In the context of pyridine-3-sulfonamides, this "click tailing" approach allows for the introduction of diverse substituents at various positions of the pyridine ring. mdpi.com For instance, starting from a 4-substituted pyridine-3-sulfonamide (B1584339) bearing either an azide or an alkyne group, a wide array of chemical moieties can be appended. This strategy has been successfully employed to synthesize a series of 4-substituted pyridine-3-sulfonamides with modified "tails," aiming to enhance their inhibitory activity against specific enzyme targets like human carbonic anhydrase (hCA) isoforms. mdpi.comresearchgate.net

Table 1: Examples of Pyridine-3-sulfonamide Derivatives Synthesized via "Click" Chemistry

Starting MaterialReagentResulting Moiety
4-Azido-pyridine-3-sulfonamideTerminal Alkyne4-(1,2,3-Triazol-1-yl)-pyridine-3-sulfonamide
4-Ethynyl-pyridine-3-sulfonamideOrganic Azide4-(1,2,3-Triazol-4-yl)-pyridine-3-sulfonamide

This table illustrates the general principle of using "click" chemistry to modify the pyridine-3-sulfonamide scaffold.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of pyridine sulfonamides, these reactions are instrumental in constructing the core scaffold and introducing key substituents.

Copper-catalyzed coupling reactions, for example, are widely used for the N-arylation of sulfonamides. researchgate.netresearchgate.net This approach allows for the direct formation of the N-(hetero)aryl sulfonamide bond, a key structural feature of many biologically active compounds. The combination of a copper catalyst with suitable ligands facilitates the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl halides. researchgate.net This method offers a direct and efficient route to N-aryl sulfonamides, avoiding the use of potentially genotoxic reagents often employed in classical condensation methods. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also invaluable in this context. Pyridine sulfinates have been developed as effective coupling partners in these reactions, serving as surrogates for the often unstable pyridine boronic acids. tcichemicals.com This allows for the efficient formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents onto the pyridine ring. The tolerance of these reactions to a variety of functional groups makes them highly versatile for late-stage modifications in drug discovery programs. tcichemicals.com

Table 2: Overview of Metal-Catalyzed Coupling Reactions in Pyridine Sulfonamide Synthesis

Reaction TypeMetal CatalystKey Bond FormationApplication
N-ArylationCopperN-ArylDirect synthesis of N-(hetero)aryl sulfonamides
Suzuki-Miyaura CouplingPalladiumC-CIntroduction of aryl/heteroaryl substituents

This table summarizes the application of key metal-catalyzed coupling reactions in the synthesis of pyridine sulfonamides.

The stereoselective dearomatization of pyridines has emerged as a powerful strategy for the synthesis of saturated and partially saturated heterocyclic scaffolds, such as piperidines and tetrahydropyridines. mdpi.comnih.gov These three-dimensional structures are of great interest in medicinal chemistry as they can offer improved pharmacokinetic properties and novel binding interactions compared to their flat aromatic counterparts.

Catalytic asymmetric dearomatization reactions allow for the conversion of readily available pyridine derivatives into enantioenriched products. mdpi.com One common approach involves the nucleophilic addition to an activated pyridine ring. For example, the reaction of a pyridine derivative with a chiral catalyst and a suitable nucleophile can lead to the formation of a dihydropyridine intermediate, which can then be further functionalized. nih.gov

While the direct application of these methods to this compound is still an emerging area, the principles can be readily extended to this class of compounds. By introducing a sulfonamide group onto the pyridine ring prior to dearomatization, it is possible to generate chiral, non-planar sulfonamide analogs. These novel structures could present unique pharmacological profiles due to their well-defined three-dimensional arrangement of atoms. The development of stereoselective dearomatization strategies tailored for pyridine sulfonamides holds significant promise for expanding the chemical space accessible to medicinal chemists.

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a widely used strategy in drug discovery. mdpi.com This approach aims to create multifunctional molecules that can interact with multiple biological targets or that possess enhanced activity and selectivity. The pyridine sulfonamide scaffold is a versatile building block for the construction of such hybrid molecules. nih.gov

By linking a pyridine sulfonamide moiety to another biologically active scaffold, it is possible to create novel compounds with unique therapeutic potential. mdpi.comnih.gov For example, pyridine-sulfonamide hybrids have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov In these hybrids, the pyridine sulfonamide part of the molecule may be responsible for binding to one part of the receptor, while the other pharmacophore interacts with a different region, leading to a synergistic effect.

The synthesis of these hybrid molecules often relies on the robust synthetic methodologies described in the preceding sections, such as metal-catalyzed coupling reactions and "click" chemistry, to connect the different pharmacophoric units. acs.org The design and synthesis of pyridine sulfonamide-based hybrids represent a promising avenue for the development of next-generation therapeutic agents. eurjchem.comnih.govnih.govresearchgate.net

Iii. Chemical Reactivity and Mechanistic Studies of 4 Methoxypyridine 3 Sulfonamide Analogs

Elucidation of Reaction Mechanisms in Pyridine (B92270) Sulfonamide Synthesis

The synthesis of pyridine sulfonamides can be achieved through various pathways, with the choice of method influencing yield, purity, and scalability. The most conventional approach involves the reaction of a sulfonyl chloride with an appropriate amine, a classic S-N bond-forming reaction. thieme-connect.com For instance, N-(4-acetylphenyl)-4-methylbenzenesulfonamide can be prepared by reacting 4-aminoacetophenone with 4-toluenesulfonyl chloride in the presence of a pyridine catalyst. researchgate.net

Another sophisticated approach is the electrochemical meta-C–H sulfonylation of pyridines using nucleophilic sulfinates. nih.gov Mechanistic investigations, including radical-trapping experiments and cyclic voltammetry, point to a plausible pathway:

A nucleophilic sulfinate undergoes preferential oxidation at the anode to generate a sulfonyl radical. nih.gov

This electrophilic radical adds to an electron-rich oxazino-pyridine intermediate. nih.gov

The resulting carbon radical is further oxidized to an iminium-type species. nih.gov

Subsequent deprotonation and dearomatization yield the final meta-sulfonated pyridine product. nih.gov

Multi-component reactions catalyzed by magnetic nanoparticles also provide a pathway to pyridine derivatives bearing sulfonamide moieties. A proposed mechanism suggests the catalyst first activates a ketone, facilitating its conversion to an enolic form. nih.gov This enol then reacts with a catalyst-activated aldehyde, followed by a series of condensation and cyclization steps with an ammonia (B1221849) source (like ammonium (B1175870) acetate) to build the pyridine ring, which is finally achieved through oxidation and aromatization. researchgate.netnih.gov

Synthesis MethodKey ReactantsProposed Intermediate(s)Key Mechanistic Feature
Classical AmidationSulfonyl Chloride, Amine-Direct nucleophilic attack of amine on sulfonyl chloride. thieme-connect.com
Electrochemical CouplingThiol, AmineDisulfide, Sulfonyl RadicalAnodic oxidation of thiol to disulfide, followed by coupling. acs.org
Electrochemical C-H SulfonylationPyridine, Sodium SulfinateSulfonyl Radical, Iminium CationRadical addition to the pyridine ring followed by oxidation. nih.gov
Catalytic Multi-component ReactionKetone, Aldehyde, Ammonium AcetateEnol, DihydropyridineCatalyst-mediated condensation and oxidative aromatization. nih.gov

Functional Group Interconversions and Modifications of the Sulfonamide Moiety

While often considered a stable and terminal functional group, the sulfonamide moiety can be chemically modified, enabling its use as a versatile synthetic handle for late-stage functionalization. researchgate.netchemrxiv.org This approach is particularly valuable in medicinal chemistry for creating structural analogs and studying structure-activity relationships (SAR).

A key strategy for sulfonamide modification involves its conversion into a sulfinate salt intermediate. chemrxiv.org Primary sulfonamides can undergo reductive deamination via transiently formed N-sulfonylimines to generate sulfinates. chemrxiv.org Similarly, secondary sulfonamides can be reductively cleaved at the N-S bond to produce sulfinates and amines. researchgate.net These sulfinate intermediates are highly versatile and can be trapped with various electrophiles to forge new bonds and functional groups. chemrxiv.orgnih.gov For example, the in-situ generated sulfinate can react with iodine in the presence of an amine to conveniently interconvert one sulfonamide into another. chemrxiv.org This deamination/amination sequence allows for rapid access to diverse analogs and can even be used to introduce isotopic labels, such as ¹⁵N. chemrxiv.org

Starting Functional GroupKey Reagents/ProcessIntermediateResulting Functional GroupReference
Primary Sulfonamide (R-SO₂NH₂)Reductive DeaminationSulfinate (R-SO₂⁻)Sulfonamide (R-SO₂NR'R''), Sulfone, Sulfonyl Fluoride chemrxiv.orgnih.gov
Secondary Sulfonamide (R-SO₂NHR')Reductive N-S CleavageSulfinate (R-SO₂⁻) and Amine (H₂NR')Can be used to access other functional groups. researchgate.net
Sulfinate (R-SO₂⁻)I₂, Amine (HNR'R'')Sulfonyl Iodide (transient)Sulfonamide (R-SO₂NR'R'') chemrxiv.org

Reactivity of the Pyridine Ring System in 4-Methoxypyridine-3-sulfonamide Derivatives

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the ring nitrogen. nih.gov In this compound derivatives, the electronic nature of the ring is further modulated by the substituents. The 4-methoxy group is electron-donating, while the 3-sulfonamide group is electron-withdrawing.

This substitution pattern makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring and the adjacent sulfonamide group facilitates the attack of nucleophiles at this position, displacing the methoxy (B1213986) group or another leaving group. mdpi.com A common transformation involves starting with 4-chloropyridine-3-sulfonamide (B47618) and reacting it with nucleophiles like sodium azide (B81097) to introduce new functional groups at the 4-position, which can then be used in subsequent reactions like copper-catalyzed azide-alkyne cycloadditions ("click" chemistry). mdpi.com

The reactivity of the ring towards nucleophiles can be further enhanced by N-activation. For example, reaction with an acyl chloride (like phenylchloroformate) converts the neutral pyridine into a highly electrophilic N-acylpyridinium salt. acs.org This activation is crucial for promoting the addition of less reactive nucleophiles, such as Grignard reagents. Despite the potential for substituted 4-methoxypyridines to show a diminished tendency to form these pyridinium (B92312) ions, the strategy has been successfully applied to achieve catalytic asymmetric addition of Grignard reagents. acs.org Even with a substituent at the 3-position, the corresponding product can be obtained in good yield. acs.org

Reaction TypePosition(s) on Pyridine RingDescriptionExample
Nucleophilic Aromatic Substitution (SNAr)Position 4Displacement of a leaving group (e.g., Cl⁻, MeO⁻) by a nucleophile. The reaction is facilitated by the electron-deficient nature of the ring. mdpi.comReaction of 4-chloropyridine-3-sulfonamide with sodium azide. mdpi.com
Nucleophilic Addition to N-Acylpyridinium IonPositions 2 or 6The pyridine nitrogen is acylated to form a highly electrophilic pyridinium salt, which then reacts with a nucleophile like a Grignard reagent. acs.orgAddition of EtMgBr to a 4-methoxypyridine (B45360) activated with phenylchloroformate. acs.org
Electrochemical C-H SulfonylationPosition 5 (meta)A regioselective C-H functionalization that proceeds via a sulfonyl radical addition mechanism. nih.govReaction of a pyridine derivative with a sodium sulfinate at an anode. nih.gov

Computational Chemistry in Understanding Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the structure, reactivity, and potential biological interactions of molecules like this compound analogs. Methods such as Density Functional Theory (DFT) are used to calculate and predict a wide range of molecular properties. mdpi.com These theoretical calculations can complement experimental data, offering a deeper understanding of the compound's chemistry. For instance, calculated spectroscopic data (NMR, IR) can be compared with experimental results to confirm structural assignments. mdpi.com

Molecular Electrostatic Potential (MESP) maps are a key computational tool for visualizing chemical reactivity. mdpi.com These maps illustrate the electron density distribution across a molecule, highlighting electron-rich (red) regions that are prone to electrophilic attack and electron-deficient (blue) regions susceptible to nucleophilic attack. mdpi.com This allows for the prediction of reactive sites for non-covalent interactions and chemical reactions. mdpi.commdpi.com Global and local reactivity descriptors derived from DFT calculations can further quantify the electrophilic and nucleophilic character of different atoms within the molecule. mdpi.com

In the context of drug design, molecular docking is a widely used computational technique. It simulates the binding of a ligand (like a sulfonamide derivative) into the active site of a biological target, such as an enzyme or receptor. nih.govmdpi.com These simulations can predict the binding mode and estimate the binding affinity, providing crucial insights that guide the design of more potent and selective inhibitors. mdpi.comnih.gov Docking studies on sulfonamide methoxypyridine derivatives have been used to confirm their binding mode with targets like PI3Kα and mTOR, validating their mechanism of action at a molecular level. nih.govmdpi.com

Iv. Structure Activity Relationship Sar Studies of 4 Methoxypyridine 3 Sulfonamide Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for novel chemical series, such as derivatives of 4-methoxypyridine-3-sulfonamide, typically involves a systematic approach combining chemical synthesis and biological evaluation. A common strategy is the synthesis of a chemical library where specific parts of the molecule are systematically varied. For analogous pyridine-3-sulfonamide (B1584339) scaffolds, this has been achieved by starting with a versatile precursor, such as 4-chloropyridine-3-sulfonamide (B47618), which allows for the introduction of diverse substituents at the 4-position through nucleophilic aromatic substitution. mdpi.com Another approach is the use of "click" chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of "tail" fragments to an azide-functionalized pyridine (B92270) core. mdpi.comnih.gov

Once synthesized, these derivatives are subjected to a battery of biological assays to determine their activity. For kinase inhibitors, for example, this includes enzyme inhibition assays (e.g., ADP-Glo™ kinase assay) and cell viability or anti-proliferation assays against relevant cancer cell lines. nih.govresearchgate.net For carbonic anhydrase inhibitors, a stopped-flow CO₂ hydrase assay is used to determine inhibitory activity (Kᵢ values) against various isoforms. mdpi.com

Impact of Substituents on Biological Target Interactions

For the broader class of 4-substituted pyridine-3-sulfonamides investigated as carbonic anhydrase inhibitors, the nature of the substituent at the 4-position is critical for both potency and selectivity. The introduction of 1,2,3-triazole-containing moieties via click chemistry has been a productive strategy, with the subsequent substitutions on the triazole ring modulating the inhibitory activity against different carbonic anhydrase isoforms. mdpi.com

In studies of other methoxypyridine sulfonamide isomers, such as those developed as PI3K/mTOR inhibitors, modifications have been explored in three main regions: an affinity binding pocket, a hinge-binding pocket, and a ribose-binding pocket. nih.gov For these compounds, it was found that amide substituents were generally more beneficial for ligand-receptor interactions than esters. Furthermore, the size of N-alkyl amide groups was crucial; moderately sized groups like isopropyl and cyclopropyl showed ideal inhibitory activity, while groups that were too small or too large led to a decline in potency. nih.gov The core aromatic skeleton also significantly affects binding and biological activity. nih.gov

Conformational Analysis and Ligand-Target Binding Modes

To understand how derivatives interact with their biological targets at a molecular level, conformational analysis and molecular docking studies are employed. For 4-substituted pyridine-3-sulfonamides targeting carbonic anhydrases, docking studies have shown that the sulfonamide group coordinates with the zinc ion in the enzyme's active site. mdpi.com The substituent at the 4-position can then interact with either the hydrophilic or lipophilic regions of the active site, influencing potency and isoform selectivity. mdpi.comnih.gov The adjacent (ortho-like) positioning of the sulfonamide at C3 and the substituent "tail" at C4 allows for these distinct interactions. mdpi.com

In the context of 2-methoxypyridine sulfonamide derivatives targeting PI3Kα, molecular modeling has been used to predict binding modes. Key interactions identified include hydrogen bonds between the methoxy (B1213986) and sulfonyl oxygen atoms and key amino acid residues like Lys802. The pyridine ring's nitrogen atom can also form crucial hydrogen bonds, sometimes mediated by a water molecule, with residues such as Asp810 and Tyr836. nih.gov These computational models help rationalize the observed SAR and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For various classes of sulfonamides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. nih.govmdpi.com These models calculate steric and electrostatic fields around aligned molecules and correlate them with activity data to produce contour maps. These maps highlight regions where modifications to the chemical structure are predicted to increase or decrease biological potency, thereby guiding the design of new analogs. mdpi.comnih.gov While these methods are powerful tools in medicinal chemistry, no specific QSAR models for this compound derivatives have been reported in the literature reviewed.

V. Biological Target Interaction and Mechanistic Insights

Inhibition of Carbonic Anhydrase Isoforms by Pyridine-3-sulfonamides

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, functioning by coordinating with the zinc ion in the enzyme's active site. mdpi.comresearchgate.net The pyridine-3-sulfonamide (B1584339) structure serves as a crucial scaffold for developing selective inhibitors against various human carbonic anhydrase (hCA) isoforms. mdpi.com The electron-withdrawing property of the pyridine (B92270) ring enhances the acidity of the sulfonamide group, which is a key factor in its inhibitory action. mdpi.com

Recent research has focused on developing pyridine-3-sulfonamide derivatives that selectively target the tumor-associated hCA IX and hCA XII isoforms. mdpi.comnih.gov These isoforms are frequently overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. mdpi.comrdd.edu.iq Their limited expression in normal tissues makes them attractive targets for anticancer therapies. mdpi.com

A series of 4-substituted pyridine-3-sulfonamides demonstrated a range of inhibitory activities, with some compounds showing notable selectivity for hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. mdpi.comnih.gov For instance, one study reported a compound with up to 5.9-fold selectivity for hCA IX over hCA II. mdpi.comresearchgate.net Another compound exhibited a significant 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII. mdpi.comresearchgate.net This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. researchgate.net

Inhibition Constants (Kᵢ) of a 4-Substituted Pyridine-3-sulfonamide Derivative
hCA Isoform Kᵢ (nM)
hCA II271
hCA IX137
hCA XII91

Molecular docking studies have provided valuable insights into the binding modes of pyridine-3-sulfonamide inhibitors within the active sites of different hCA isoforms. mdpi.comnih.govresearchgate.net The sulfonamide group is consistently observed to coordinate with the catalytic zinc ion. mdpi.comnih.gov The "tail" portion of the inhibitor, which includes the substituted pyridine ring, interacts with various amino acid residues lining the active site cavity. mdpi.com These interactions, which can be either hydrophilic or lipophilic, are critical in determining the inhibitor's potency and selectivity. mdpi.com

The active sites of hCA isoforms, while generally conserved, have subtle differences in their amino acid composition, particularly in the middle and at the entrance of the active site cavity. nih.gov These differences can be exploited to design inhibitors with improved selectivity. For example, the adjacent (3,4) positioning of the substituent on the pyridine ring in relation to the sulfonamide group allows for selective interactions with either the hydrophilic or lipophilic half of the active site. mdpi.comresearchgate.net The sulfonamide moiety typically fits into the active site and interacts with the Zn²⁺ ion, while the tail extension engages in various interactions with nearby amino acids, influencing the potency and selectivity of the inhibitor. researchgate.net

Modulation of Phosphoinositide 3-Kinase (PI3K) and mTOR Pathways

The PI3K/Akt/mTOR signaling pathway is a central regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers. researchgate.netnih.gov This has made the components of this pathway, particularly PI3K and mTOR, attractive targets for anticancer drug development. researchgate.net

Targeting both PI3K and mTOR simultaneously with a single molecule, a strategy known as dual inhibition, has emerged as a promising therapeutic approach. researchgate.netmdpi.com This strategy can lead to a more complete shutdown of the PI3K/Akt/mTOR pathway and may prevent the feedback activation of Akt that can occur with mTOR inhibition alone. researchgate.netmdpi.com

A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent dual PI3K/mTOR inhibitors. mdpi.comnih.gov One particularly potent compound, 22c, which features a quinoline (B57606) core, demonstrated strong inhibitory activity against both PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). nih.gov The arylsulfonamide scaffold is a recognized privileged structure in the design of PI3K/mTOR inhibitors. nih.gov

Inhibitory Activity of Compound 22c
Target IC₅₀ (nM)
PI3Kα0.22
mTOR23

The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis. researchgate.netnih.gov Overactivation of this pathway is common in cancer and contributes to uncontrolled cell growth and resistance to therapy. researchgate.net

Sulfonamide methoxypyridine derivatives that act as dual PI3K/mTOR inhibitors have been shown to effectively modulate these cellular processes. For example, compound 22c was found to inhibit the proliferation of cancer cells, induce cell cycle arrest in the G0/G1 phase, and promote apoptosis. nih.gov Mechanistically, these compounds can block the phosphorylation of downstream effectors of PI3K, such as Akt, thereby disrupting the entire signaling cascade. nih.govnih.gov The induction of apoptosis is often accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov

Pleckstrin homology (PH) domains are protein modules that play a critical role in recruiting signaling proteins to cellular membranes through interactions with phosphoinositides, such as PIP3, which is a product of PI3K activity. nih.govnih.gov Several proteins involved in the PI3K/Akt/mTOR pathway contain PH domains. researchgate.net

Enzymatic Inhibition beyond Carbonic Anhydrase and PI3K/mTOR

Protease Inhibition Mechanisms (e.g., HIV protease, cysteine protease)

Sulfonamide derivatives have been identified as a significant class of protease inhibitors, targeting various proteases involved in a range of diseases. nih.gov While direct studies on 4-Methoxypyridine-3-sulfonamide's interaction with HIV protease or cysteine proteases are not extensively detailed in the provided results, the broader class of sulfonamides demonstrates substantial inhibitory properties against these enzymes. nih.gov

Proteases are categorized based on their catalytic mechanism, with major classes including serine, cysteine, aspartic, and metalloproteases. nih.gov Sulfonamides have shown inhibitory activity across these classes. For instance, sulfonamide-based inhibitors have been developed for metalloproteases like matrix metalloproteinases (MMPs), which are implicated in cancer progression. nih.gov

In the context of viral diseases, HIV-1 protease, an aspartic protease, is a critical enzyme for viral replication. While specific data for this compound is not available, the sulfonamide scaffold is a key feature in several HIV protease inhibitors.

Regarding cysteine proteases, such as caspases and cathepsins, their inhibition by sulfonamides holds therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov A recent study on pyrimidine-tethered spirochromane-based sulfonamide derivatives highlighted their inhibitory activity against the P. falciparum cysteine proteases, falcipain-2 and falcipain-3. nih.govnih.gov This suggests that sulfonamide-containing compounds can effectively target cysteine proteases.

Cyclooxygenase (COX-II) Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. nih.gov The sulfonamide group is a well-established pharmacophore in the design of selective COX-2 inhibitors. nih.gov The presence of a sulfonamide moiety, often as a para-SO2Me or SO2NH2 group on a phenyl ring, is a common feature in many potent and selective COX-2 inhibitors. nih.gov

Several classes of compounds incorporating the sulfonamide feature have demonstrated significant COX-2 inhibitory activity. These include 2,3-diarylpyrazines, 2,3-diarylpyran-4-ones, and 2,3-diaryl-1,3-thiazolidine-4-ones. nih.gov While the specific inhibitory activity of this compound against COX-2 is not detailed, its structural similarity to known COX-2 inhibitors suggests potential for such activity.

Alpha-Amylase Inhibition for Metabolic Regulation

Alpha-amylase is a crucial enzyme in carbohydrate digestion, breaking down starch into simpler sugars. nih.gov Inhibiting this enzyme can help regulate blood glucose levels, making it a therapeutic target for type 2 diabetes. nih.govmdpi.com While direct studies on this compound are not available, the general principle of enzyme inhibition can be applied. Inhibitors of α-amylase often mimic the transition state of the substrate, binding tightly to the active site and preventing the breakdown of carbohydrates. mdpi.com Natural compounds like flavonoids and terpenoids have shown α-amylase inhibitory activity. nih.govnih.gov Given the diverse biological activities of sulfonamides, investigating the potential of this compound and its derivatives as α-amylase inhibitors could be a promising area for research in metabolic regulation.

Investigation of Other Biological Activities

Antibacterial and Antifungal Activity

Sulfonamides were among the first effective antibacterial agents and continue to be an important class of antimicrobial drugs. nih.govjocpr.com They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of sulfonamides is often attributed to their ability to inhibit dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria.

Recent studies have highlighted the antibacterial and antifungal properties of various sulfonamide derivatives. For example, sulfonamide-derived chromones have shown significant activity against a range of bacterial and fungal strains. nih.gov Similarly, novel thienopyrimidine-sulfonamide hybrids have been synthesized and evaluated for their antimicrobial potential, with some compounds showing promising activity against Staphylococcus aureus and Escherichia coli, as well as Candida species. mdpi.com A study on four novel sulfonamide derivatives demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus. jocpr.comresearchgate.net

The antifungal activity of sulfonamides has also been noted, with some compounds showing efficacy against fungi like Pneumocystis carinii and various Candida species. nih.govmdpi.com

Table 1: Antibacterial and Antifungal Activity of Selected Sulfonamide Derivatives

Compound/Class Organism(s) Activity Reference(s)
Sulfonamide-derived chromones Gram-positive and Gram-negative bacteria, various fungi Significant antibacterial and antifungal activity nih.gov
Thienopyrimidine-sulfonamide hybrids Staphylococcus aureus, Escherichia coli, Candida albicans, Candida parapsilosis Mild to moderate antibacterial and antifungal activity mdpi.com

Antiviral and Antimalarial Properties

The sulfonamide scaffold is a versatile platform for the development of agents with antiviral and antimalarial properties. mdpi.com A wide range of sulfonamide derivatives have demonstrated activity against various viruses, including HIV, Ebola virus, and coronaviruses. nih.govmdpi.com

In the context of malaria, sulfonamide-based drugs like sulfadoxine (B1681781) have been used in combination therapies for many years. mdpi.com Recent research has focused on developing novel sulfonamide derivatives to combat drug-resistant malaria. nih.govnih.gov For instance, a series of pyrimidine-tethered spirochromane-based sulfonamides showed potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov These compounds were found to inhibit the cysteine proteases falcipain-2 and falcipain-3. nih.govnih.gov Another study on nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides also identified compounds with good in vitro antimalarial activity. mdpi.com

Table 2: Antimalarial Activity of Selected Sulfonamide Derivatives

Compound Class Target Organism/Enzyme Key Findings Reference(s)
Pyrimidine-tethered spirochromane-based sulfonamides Plasmodium falciparum (3D7 and W2 strains), Falcipain-2, Falcipain-3 Compounds SZ14 and SZ9 showed potent antimalarial activity and inhibited falcipain-2 and -3. nih.govnih.gov

| nih.govnih.govnih.govTriazolo[4,3-a]pyridine sulfonamides | Plasmodium falciparum | Two compounds showed good in vitro antimalarial activity with IC50 values of 2.24 and 4.98 µM. | mdpi.com |

Anti-inflammatory Potential

The anti-inflammatory potential of sulfonamide derivatives is an area of active investigation, with mechanisms often linked to the inhibition of key enzymes involved in inflammatory pathways. While direct and extensive research on the anti-inflammatory effects of this compound is not widely documented, its activity as a carbonic anhydrase (CA) inhibitor provides a basis for its potential role in modulating inflammatory processes. nih.govmdpi.com

The inhibition of certain carbonic anhydrase isoforms is increasingly recognized as a mechanism for anti-inflammatory action. mdpi.com For instance, some sulfonamides exert their effects by inhibiting CA isoforms that are upregulated in inflammatory conditions. The broader class of 4-substituted pyridine-3-sulfonamides, to which this compound belongs, has been synthesized and evaluated for inhibitory activity against several human carbonic anhydrase (hCA) isoforms. mdpi.comnih.gov Research on these related compounds shows significant inhibition of isoforms like hCA II, hCA IX, and hCA XII. mdpi.comnih.gov The transmembrane, tumor-associated isoforms hCA IX and hCA XII are particularly relevant as they are known to be involved in physiological processes that can influence inflammation and are considered targets for therapeutic intervention. nih.gov

Studies on structurally similar pyridine-3-sulfonamide derivatives demonstrate a range of inhibitory activities against these enzymes. This suggests that the core structure is a viable scaffold for developing isoform-selective inhibitors which could have therapeutic applications, potentially including the management of inflammation. mdpi.comnih.gov For example, certain 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have shown potent inhibitory efficacy against hCA IX, comparable to or better than some clinically used sulfonamides. nih.gov

Table 1: Inhibitory Activity of Selected 4-Substituted Pyridine-3-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound Derivative Target Isoform Inhibition Constant (Kᵢ) Selectivity Profile
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide Derivatives hCA IX 19.5 - 48.6 nM Effective against tumor-associated isoform. nih.gov
"Click" Modified Pyridine-3-sulfonamide (Compound 4) hCA IX 137 nM 5.9-fold selectivity for hCA IX over hCA II. mdpi.comnih.gov

| "Click" Modified Pyridine-3-sulfonamide (Compound 6) | hCA IX vs hCA XII | N/A | 23.3-fold selectivity between hCA IX and hCA XII. mdpi.comnih.gov |

Anticonvulsant Activity

The anticonvulsant properties of sulfonamides have been recognized for decades, with the primary mechanism of action often attributed to the inhibition of carbonic anhydrase (CA) enzymes in the central nervous system. nih.gov The inhibition of brain CAs is thought to lead to an accumulation of carbon dioxide and a subsequent decrease in neuronal pH, which can stabilize nerve membranes and reduce hypersynchronous firing, thereby suppressing seizure activity. mdpi.com Several CA isozymes are expressed in the brain, making them a target for anticonvulsant drugs. nih.gov

While specific in vivo anticonvulsant studies on this compound are not detailed in the available literature, its classification as a pyridine-3-sulfonamide and a carbonic anhydrase inhibitor provides a strong mechanistic rationale for its potential activity. nih.govnih.gov The development of new anticonvulsant compounds is often driven by the need for therapies for refractory epilepsy, and CA inhibitors represent a promising class of molecules. nih.gov

Research on other sulfonamide derivatives has demonstrated significant anticonvulsant effects in established preclinical models. For example, compounds are often evaluated in the maximal electroshock seizure (MES) and pentylenetetrazol (scMet)-induced seizure models in rodents to determine their efficacy and neurotoxicity. nih.govnih.gov Studies on compounds like 4-chlorobenzenesulfonamide (B1664158) and various 4-methoxybenzanilides have shown potent anticonvulsant activity in these tests, highlighting the potential of the broader chemical class. nih.govnih.gov The mechanism for some anticonvulsants involves enhancing GABAergic synaptic transmission, which is another pathway that can be influenced by changes in ion and pH balance regulated by carbonic anhydrase. mdpi.comnih.gov

Table 2: Preclinical Anticonvulsant Activity of Structurally Related Sulfonamides

Compound Animal Model Test Efficacy / Potency (ED₅₀)
4-chlorobenzenesulfonamide Mice (oral admin.) Maximal Electroshock Seizure (MES) Effective Anticonvulsant. nih.gov
4-chlorobenzenesulfonamide Mice (oral admin.) Pentylenetetrazol (PTZ) induced seizures Effective Anticonvulsant. nih.gov
4-methoxy-2,6-dimethylbenzanilide Mice (i.p. admin.) Maximal Electroshock Seizure (MES) 18.58 mg/kg. nih.gov

| 4-methoxy-2,6-dimethylbenzanilide | Mice (oral admin.) | Maximal Electroshock Seizure (MES) | 27.40 mg/kg. nih.gov |

Vi. Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Methoxypyridine-3-sulfonamide by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In a typical ¹H NMR spectrum of a related compound, N-(4-Methoxyphenyl)methanesulfonamide, the methoxy (B1213986) group protons appear as a singlet, while the aromatic protons show characteristic splitting patterns in the aromatic region. rsc.org For this compound, one would expect to observe distinct signals for the methoxy protons, the protons on the pyridine (B92270) ring, and the protons of the sulfonamide group. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), in Hertz (Hz), reveal the connectivity of adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For analogous compounds like 2-(4-Methoxyphenyl)pyridine, characteristic signals for the methoxy carbon and the aromatic carbons are observed. rsc.org In the case of this compound, distinct peaks would be expected for the methoxy carbon, the carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group.

Table 1: Expected NMR Data for this compound

Analysis Expected Chemical Shift (δ) / ppm Notes
¹H NMR ~3.9 (s, 3H, -OCH₃)~7.0-8.5 (m, 3H, Pyridine-H)~7.5 (br s, 2H, -SO₂NH₂) Chemical shifts are estimates based on similar structures. Multiplicity (s=singlet, m=multiplet, br s=broad singlet) and integration are predicted.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to accurately determine the molecular weight of this compound and to study its fragmentation patterns. This technique provides a precise measurement of the mass-to-charge ratio (m/z), which can confirm the elemental composition of the molecule. The molecular formula of this compound is C₆H₈N₂O₃S, with a molecular weight of 188.20 g/mol . bldpharm.com HRMS would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds to this mass with high accuracy. For instance, in studies of similar compounds, HRMS is routinely used to confirm the successful synthesis of the target molecule. rsc.org

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₆H₈N₂O₃S
Calculated Exact Mass 188.0256

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. For sulfonamides, characteristic stretching vibrations for the N-H and S=O groups are typically observed. researchgate.netnih.gov Studies on related pyridine derivatives also show characteristic C-N and C-O stretching frequencies. ias.ac.in

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Sulfonamide) 3300 - 3200 Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Methoxy) 2950 - 2850 Stretching
S=O (Sulfonamide) 1350 - 1300 and 1170 - 1150 Asymmetric and Symmetric Stretching
C=N, C=C (Pyridine) 1600 - 1450 Stretching

X-ray Crystallography for Solid-State Structure Determination

Table 4: Hypothetical X-ray Crystallography Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Note: These values are hypothetical and serve as an example of what would be determined.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. The method separates the compound from any impurities present in a sample, and the purity is determined by the relative area of the main peak in the chromatogram. A purity of greater than 95% is often required for research purposes. lgcstandards.com While specific HPLC conditions for this compound are not detailed in the available literature, methods developed for similar structures often utilize a reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid. ptfarm.pl

Table 5: Typical HPLC Parameters for Analysis of Pyridine Derivatives

Parameter Typical Condition
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV at a specific wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min

Elemental Analysis (CHN)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₆H₈N₂O₃S) to confirm the empirical formula and assess the sample's purity.

Table 6: Elemental Analysis Data for this compound

Element Calculated % Found %
Carbon (C) 38.29 To be determined
Hydrogen (H) 4.28 To be determined

Vii. Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

Future research could focus on developing more efficient and environmentally friendly synthetic methods for 4-methoxypyridine-3-sulfonamide and its derivatives. This could involve exploring catalytic methods for C-H functionalization to introduce the sulfonamide group directly onto the pyridine (B92270) ring, thereby reducing the number of synthetic steps and the use of harsh reagents.

Exploration of New Biological Targets and Mechanisms of Action

While the focus has been on PI3K/mTOR, the sulfonamide methoxypyridine scaffold may exhibit activity against other biological targets. nih.gov Screening this compound and its derivatives against a broader panel of kinases and other enzymes could uncover novel therapeutic applications.

Rational Design of Next-Generation this compound Analogs

Utilizing the structural information from co-crystal structures of related inhibitors bound to their targets, rational drug design can be employed to create next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. This could involve modifying the substituents on the pyridine ring or the sulfonamide group.

Advanced Computational Approaches in Drug Discovery and Design

Computational methods, such as molecular docking and molecular dynamics simulations, can be powerful tools to predict the binding modes of this compound analogs with various biological targets. These in silico studies can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Q & A

Q. What are the optimal synthetic routes for 4-Methoxypyridine-3-sulfonamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of pyridine-sulfonamide derivatives typically involves multi-step reactions, such as condensation, sulfonation, or cyclization. For example, a common approach is the reaction of pyridine precursors with sulfonylating agents like chlorosulfonic acid, followed by amidation.
  • Key Parameters :
  • Solvent Selection : Ethanol or dichloromethane is often used for solubility and reactivity .
  • Catalysts : Acetic acid can enhance condensation reactions by protonating intermediates, as demonstrated in hydrazinopyridine-aldehyde condensations .
  • Purification : Vacuum filtration and washing with methanol/water mixtures improve yield and purity .
  • Yield Optimization :
StepConditionsYieldReference
CondensationEthanol, acetic acid, RT~91%
CyclizationNaOCl·5H₂O, ethanol, 3h~85%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H-NMR : Look for methoxy (-OCH₃) protons at ~3.8–4.0 ppm and aromatic protons in the pyridine ring (δ 7.0–8.5 ppm). Sulfonamide NH protons may appear as broad singlets near δ 10–11 ppm .
  • ¹³C-NMR : The methoxy carbon resonates at ~55–56 ppm, while sulfonamide-related carbons (e.g., SO₂) appear at ~125–135 ppm .
  • FTIR : Key stretches include S=O (1130–1370 cm⁻¹), C-N (1250–1350 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities.
  • Validation Steps :

Cross-Referencing : Compare data with structurally analogous compounds (e.g., 3-(4-benzyloxy-3-methoxyphenyl)-triazolo-pyridine derivatives) .

Variable-Temperature NMR : Resolve dynamic processes (e.g., rotamers) by acquiring spectra at 300 K and 400 K .

Crystallography : Confirm tautomeric forms via X-ray diffraction if crystals are obtainable .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases) .
  • Assay Design :
  • IC₅₀ Determination : Use fluorescence-based assays with purified enzymes (e.g., p38 MAP kinase inhibition via ATP competition) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify potency thresholds .
  • Controls : Include known inhibitors (e.g., SB-202190 for p38 MAP kinase) to validate assay conditions .

Q. What are the best practices for designing stability studies under various environmental conditions for sulfonamide compounds like this compound?

  • Methodological Answer :
  • Stress Testing :
ConditionParametersAnalytical Method
Thermal40–80°C, 1–4 weeksHPLC, TGA
HydrolyticpH 1–13, 25–70°CNMR, LC-MS
PhotolyticUV light (254–365 nm)FTIR, XRD
  • Degradation Pathways : Monitor sulfonamide hydrolysis to sulfonic acids or pyridine ring oxidation using LC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies for this compound analogs?

  • Methodological Answer :
  • Source Identification :
  • Purity : Verify compound purity (>95%) via HPLC before testing .
  • Assay Variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., p38 MAP kinase inhibitors like SB-202190 vs. novel sulfonamides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.